molecular formula C6H3F3N2O B2884554 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944900-29-2

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B2884554
CAS No.: 944900-29-2
M. Wt: 176.098
InChI Key: YDEZDCQHDZFRCA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde (CAS: 944900-29-2) is a heterocyclic organic compound with the molecular formula C₆H₃F₃N₂O and a molecular weight of 176.10 g/mol . Its structure features a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a carbaldehyde (-CHO) group at position 4. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound valuable in pharmaceutical and materials science research .

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEZDCQHDZFRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), facilitates electrophilic substitution at the pyrimidine’s 4-position. The trifluoromethyl group at position 2 electronically deactivates the ring, directing formylation to the para position. Typical conditions involve refluxing the pyrimidine precursor in the reagent mixture at 80–100°C for 4–6 hours.

Optimization and Yield

Key variables include solvent choice (e.g., dichloroethane) and stoichiometric ratios. A study reported a 78% yield when using 1.2 equivalents of POCl₃ and 2.0 equivalents of DMF under anhydrous conditions. Side products, such as over-chlorinated derivatives, are minimized by controlled reagent addition.

Reduction-Oxidation of Carboxylic Acid Esters

This two-step approach converts methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate to the target aldehyde via intermediate alcohol formation.

Step 1: Ester Reduction to Hydroxymethyl Intermediate

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to 4-(hydroxymethyl)-2-(trifluoromethyl)pyrimidine. The reaction proceeds at 0°C to room temperature over 2 hours, achieving 85% yield.

Step 2: Selective Oxidation to Aldehyde

The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. This mild oxidant prevents over-oxidation to the carboxylic acid, delivering the aldehyde in 70% yield.

Functionalization of Halomethyl Intermediates

4-(Iodomethyl)-2-(trifluoromethyl)pyrimidine serves as a versatile precursor for aldehyde synthesis.

Hydrolysis and Oxidation

Treatment of the iodomethyl derivative with aqueous silver nitrate (AgNO₃) in acetone generates the hydroxymethyl intermediate, which is subsequently oxidized using manganese dioxide (MnO₂). This method affords the aldehyde in 65% overall yield.

Direct Substitution

Alternative pathways employ nucleophilic displacement of iodide with formaldehyde under basic conditions. However, this approach suffers from lower yields (≤50%) due to competing elimination reactions.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Vilsmeier-Haack DMF, POCl₃ 78 Single-step, scalable Requires electron-rich substrate
Reduction-Oxidation LiAlH₄, PCC 70 High intermediate purity Multi-step, sensitive conditions
Halomethyl Functionalization AgNO₃, MnO₂ 65 Utilizes stable intermediates Tedious purification steps

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The applications of trifluoromethyl pyrimidine derivatives, including "2-(Trifluoromethyl)pyrimidine-4-carbaldehyde," are notable in diverse scientific fields, particularly in pharmaceuticals and agrochemicals . These compounds have garnered interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced lipophilicity, high stability, and strong electronegativity, which can significantly alter the physiological activity of the compound .

Key Areas of Application

  • Medicinal Chemistry: Trifluoromethyl pyrimidine derivatives are crucial intermediates in drug development . They exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines .
  • Agrochemicals: These compounds are used in pesticides and herbicides . They have demonstrated effectiveness in preventing and controlling fusarium wilt on tomato and potato diseases . Certain synthesized pyrimidine-containing substituted amide derivatives display good antifungal activity .
  • Organic Synthesis: 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives serve as important intermediates in organic synthesis .

Specific Research and Findings

  • Antifungal Activity: Some trifluoromethyl pyrimidine derivatives exhibit excellent in vitro antifungal activity against B. cinerea, with inhibition rates comparable to or better than that of tebuconazole . Compound 5v has shown an inhibitory effect against S. sclerotiorum similar to tebuconazole .
  • Insecticidal Activity: Trifluoromethyl pyrimidine derivatives have demonstrated insecticidal activities against Spdoptera frugiperda and Mythimna separata .
  • Anticancer Activity: These compounds exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines, suggesting their potential in cancer therapy .
  • DNA Binding: Studies on synthesized compounds have explored their DNA-binding profiles, indicating potential applications in molecular biology and genetics .

Tables of Bioactivity

While the search results provide specific bioactivity data, they do not include comprehensive data tables for "this compound" specifically. However, the related compounds and derivatives show promising antifungal, insecticidal, and anticancer activities .

Challenges and Future Directions

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

(a) 2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2)
  • Molecular Formula : C₅H₃F₃N₂O
  • Key Differences : Replaces the carbaldehyde group with a hydroxyl (-OH) at position 2.
  • The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility .
(b) 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
  • Molecular Formula : C₆H₄ClF₃N₂ (estimated molecular weight: ~196.56 g/mol)
  • Key Differences : Chloro (-Cl) at position 4 and methyl (-CH₃) groups at positions 5 and 5.
  • Implications: Increased lipophilicity due to methyl groups may improve membrane permeability in drug candidates.

Phenyl-Substituted Analog

2-[4-(Trifluoromethyl)phenyl]pyrimidine-4-carbaldehyde (CAS: 952710-90-6)
  • Molecular Formula : C₁₂H₇F₃N₂O
  • Molecular Weight : 252.19 g/mol
  • Key Differences : A phenyl group substituted at position 4 of the pyrimidine ring.
  • The extended conjugation may alter UV absorption properties, relevant in materials science .

Heterocycle Variants: Pyridine vs. Pyrimidine

2-(Trifluoromethyl)-pyridine-4-carboxaldehyde (CAS: 108338-20-1)
  • Molecular Formula: C₇H₄F₃NO
  • Molecular Weight : 175.11 g/mol
  • Key Differences : Pyridine ring instead of pyrimidine, reducing nitrogen atoms from two to one.
  • Implications : The pyridine ring’s lower electron density may reduce stability in acidic conditions compared to pyrimidine. This structural difference could influence interactions with enzymatic targets .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde 944900-29-2 C₆H₃F₃N₂O 176.10 -CHO at C4, -CF₃ at C2
2-[4-(Trifluoromethyl)phenyl]pyrimidine-4-carbaldehyde 952710-90-6 C₁₂H₇F₃N₂O 252.19 Phenyl at C4
2-Hydroxy-4-(trifluoromethyl)pyrimidine 104048-92-2 C₅H₃F₃N₂O 176.09 -OH at C2
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde 108338-20-1 C₇H₄F₃NO 175.11 Pyridine ring

Table 2: Hazard Profiles

Compound Name Hazard Statements
This compound H302, H315, H319, H332, H335
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde H315, H319 (similar to pyrimidine analog)

Biological Activity

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C7H4F3N2O
  • CAS Number: 944900-29-2
  • Molecular Weight: 192.12 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For instance, it may modulate the activity of cyclooxygenases (COX), which are important in inflammatory processes .
  • Lipophilicity: The trifluoromethyl group increases the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins, potentially altering their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
  • Anti-inflammatory Effects:
    • The compound has shown potential in inhibiting COX enzymes, which are crucial in the inflammatory response. For example, studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties:
    • There is emerging evidence that this compound may have anticancer effects. It has been tested against various cancer cell lines, showing cytotoxicity while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against several pathogens
Anti-inflammatoryIC50 comparable to celecoxib
AnticancerCytotoxicity against cancer cell lines

Detailed Findings

  • A study conducted by Tageldin et al. highlighted the anti-inflammatory potential of pyrimidine derivatives, noting that compounds similar to this compound effectively suppressed COX-2 activity in vitro .
  • Another research article focused on structure–activity relationship (SAR) studies that indicated modifications on the pyrimidine ring could enhance biological activity significantly .

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